molecular formula C21H14F6O2 B12589287 4,4'-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol CAS No. 874438-50-3

4,4'-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol

Cat. No.: B12589287
CAS No.: 874438-50-3
M. Wt: 412.3 g/mol
InChI Key: WMDMHDQOBSNFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol, also known as bisphenol AF, is a fluorinated organic compound. It is a derivative of bisphenol A, where the hydrogen atoms in the central carbon are replaced by trifluoromethyl groups. This compound is known for its high thermal stability and resistance to chemical degradation, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol typically involves the condensation of phenol with 2,2,2-trifluoroacetophenone under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the concentration of reactants and catalysts. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4,4’-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of high-performance polymers and resins.

    Biology: The compound is studied for its potential endocrine-disrupting effects.

    Medicine: Research is ongoing to explore its use in drug delivery systems due to its stability and biocompatibility.

    Industry: It is used in the production of flame retardants, coatings, and adhesives.

Mechanism of Action

The mechanism by which 4,4’-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol exerts its effects involves its interaction with various molecular targets. In biological systems, it can bind to estrogen receptors, potentially disrupting normal hormonal functions. The trifluoromethyl groups enhance its binding affinity and stability, making it a potent endocrine disruptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol is unique due to its high thermal stability, resistance to chemical degradation, and strong binding affinity to estrogen receptors. These properties make it particularly valuable in applications requiring durable and stable materials .

Properties

CAS No.

874438-50-3

Molecular Formula

C21H14F6O2

Molecular Weight

412.3 g/mol

IUPAC Name

4-[2,2,2-trifluoro-1-(4-hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]ethyl]phenol

InChI

InChI=1S/C21H14F6O2/c22-20(23,24)16-3-1-2-15(12-16)19(21(25,26)27,13-4-8-17(28)9-5-13)14-6-10-18(29)11-7-14/h1-12,28-29H

InChI Key

WMDMHDQOBSNFOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.